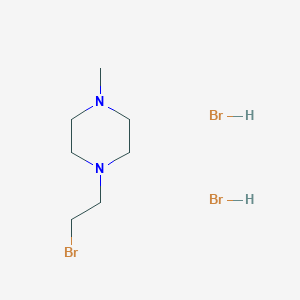

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrN2.2BrH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFKYGQDQHQYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCBr.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-28-3 | |

| Record name | 1-(2-bromoethyl)-4-methylpiperazine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, provides a detailed synthesis protocol, explores its reactivity, and discusses its applications in the synthesis of pharmacologically active agents.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antihistaminic, antipsychotic, and antianginal agents.[1] Its disubstituted nature allows for the precise spatial orientation of pharmacophoric groups, enabling fine-tuning of a molecule's interaction with biological targets. This compound serves as a versatile synthon, providing a reactive "handle" for the introduction of the N-methylpiperazine ethyl moiety into a target molecule. This guide will elucidate the chemical characteristics and practical utility of this important reagent.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₇Br₃N₂ | [3] |

| Molecular Weight | 368.94 g/mol | [3] |

| CAS Number | 5845-28-3 | [3] |

| Appearance | White solid | [2] |

| IUPAC Name | 1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide | [2] |

| SMILES | CN1CCN(CCBr)CC1.Br.Br | [3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, starting from readily available 1-methylpiperazine. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine

This procedure is adapted from a known method for the synthesis of similar N-hydroxyethylpiperazine derivatives.[4]

-

Materials:

-

1-Methylpiperazine (1.0 eq)

-

2-Bromoethanol (1.2 eq)

-

Anhydrous Potassium Carbonate (2.8 eq)

-

Anhydrous Ethanol

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylpiperazine, anhydrous potassium carbonate, and anhydrous ethanol.

-

Slowly add 2-bromoethanol to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the insoluble potassium salts.

-

Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, 1-(2-hydroxyethyl)-4-methylpiperazine, can be purified by vacuum distillation or used directly in the next step after thorough drying.[4]

-

Step 2: Synthesis of this compound

This step involves the bromination of the hydroxyl group of the intermediate.

-

Materials:

-

1-(2-Hydroxyethyl)-4-methylpiperazine (1.0 eq)

-

48% Hydrobromic Acid (excess)

-

-

Procedure:

-

In a round-bottom flask, combine 1-(2-hydroxyethyl)-4-methylpiperazine with an excess of 48% hydrobromic acid.

-

Heat the mixture to reflux for 20 hours.

-

After reflux, concentrate the reaction mixture as much as possible using a rotary evaporator.

-

The crude product will precipitate out. Filter the solid and wash with cold acetone.

-

Recrystallize the solid from ethanol to yield pure this compound.

-

Chemical Reactivity: A Versatile Electrophile

The key to the synthetic utility of this compound lies in the reactivity of the bromoethyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

Caption: Nucleophilic substitution reactions of this compound.

Reactions with Nitrogen Nucleophiles

Anilines and other amine-containing heterocycles can readily displace the bromide to form the corresponding N-alkylated products.[5][6] This reaction is fundamental in the synthesis of many antihistamines and other pharmacologically active molecules.

Reactions with Oxygen Nucleophiles

Phenols are excellent nucleophiles for this reaction, leading to the formation of aryl ethers.[7] This strategy is employed in the synthesis of compounds where a flexible ether linkage is desired to connect the piperazine moiety to an aromatic ring system.

Reactions with Sulfur Nucleophiles

Thiols react with this compound to form thioethers.[8][9] This reaction is useful for introducing the piperazine scaffold into molecules containing sulfur, which is a common element in various drug classes.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of drug candidates and approved medicines. Its utility is particularly evident in the synthesis of antihistamines. While specific synthesis routes for all drugs are proprietary, the following examples illustrate how this or structurally similar reagents are used to construct the core of well-known medications.

-

Analogs of Cyclizine and Meclizine: Cyclizine and meclizine are piperazine-based antihistamines used to treat nausea, vomiting, and dizziness.[10][11] Their synthesis involves the N-alkylation of a piperazine derivative. This compound can be used to synthesize analogs of these drugs, where the N-methyl group is replaced by another substituent, or the benzhydryl group is modified. The fundamental reaction involves the nucleophilic attack of the piperazine nitrogen on an electrophilic carbon.[10][11]

-

Cloperastine Analogs: Cloperastine is an antitussive drug with a piperidine moiety.[12] However, the synthetic strategies used to create it, involving the etherification of a benzhydryl group with an amino-alcohol, can be adapted to use 1-(2-hydroxyethyl)-4-methylpiperazine as a precursor to introduce a piperazine ring instead.[13] This highlights the interchangeability of piperidine and piperazine scaffolds in drug design, with this compound being a key reagent for the latter.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[2] It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and valuable reagent in the field of medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and predictable reactivity make it an essential tool for the construction of complex molecules, particularly those containing the pharmacologically significant N-methylpiperazine moiety. The ability to readily undergo nucleophilic substitution with a wide range of nucleophiles allows for the efficient generation of diverse chemical libraries for drug discovery and the synthesis of targeted drug candidates. A thorough understanding of its chemistry, as outlined in this guide, is crucial for any scientist working on the development of novel therapeutics.

References

- 1. CAS 89727-93-5: 1-(2-bromoethyl)piperazine | CymitQuimica [cymitquimica.com]

- 2. CN104327014A - Preparation method of levo cloperastine fendizoate - Google Patents [patents.google.com]

- 3. This compound [acrospharmatech.com]

- 4. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [chemicalbook.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cyclizine - Wikipedia [en.wikipedia.org]

- 11. Meclizine - Wikipedia [en.wikipedia.org]

- 12. Cloperastine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural characteristics, and the established methodologies for their determination. By synthesizing theoretical knowledge with practical, field-proven experimental protocols, this guide aims to serve as an essential resource for the effective handling, characterization, and application of this compound in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, incorporating a reactive bromoethyl group and a piperazine moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to improve solubility and oral bioavailability. The dihydrobromide salt form is often utilized to enhance stability and ease of handling of the parent amine.

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use. These properties dictate its behavior in chemical reactions, its formulation characteristics, and its ultimate suitability for incorporation into active pharmaceutical ingredients (APIs). This guide provides a detailed examination of these properties and the analytical techniques employed for their characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 5845-28-3 | [1] |

| Molecular Formula | C₇H₁₇Br₃N₂ | [1] |

| Molecular Weight | 368.94 g/mol | [2] |

| Chemical Structure |  | |

| SMILES | Br.Br.CN1CCN(CCBr)CC1 | [3] |

| InChI | 1S/C7H15BrN2.2BrH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H | [2][3] |

Physicochemical Properties and Characterization

The following sections detail the key physicochemical properties of this compound and the standard methodologies for their determination. While specific experimental data for this compound is not widely published, the protocols described herein are industry-standard and provide a robust framework for its characterization.

Physical State and Appearance

This compound is commercially available as a solid, typically a white to off-white powder or crystalline solid.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are recorded as the melting range.

Solubility

Solubility is a crucial parameter influencing synthetic reaction conditions and is a key determinant of a drug candidate's bioavailability.[4] The dihydrobromide salt form is expected to confer aqueous solubility.

Table of Expected Solubilities

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The dihydrobromide salt is ionic and will readily dissolve in polar protic solvents. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding. |

| Ethanol | Sparingly soluble to soluble | Polarity is lower than methanol. |

| Dichloromethane | Insoluble | A non-polar aprotic solvent. |

| Diethyl Ether | Insoluble | A non-polar aprotic solvent. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) [5]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

References

Synthesis pathway for 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. The primary synthesis is presented as a robust two-step pathway, beginning with the formation of a hydroxyethyl intermediate, followed by a concurrent bromination and salt formation. This guide includes detailed experimental protocols, data visualization, and process flow diagrams to facilitate practical application in a research and development setting.

Introduction and Strategic Overview

1-(2-Bromoethyl)-4-methylpiperazine and its salt forms are valuable intermediates in the pharmaceutical industry. The piperazine moiety is a common scaffold in a multitude of clinically approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] The bromoethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the facile introduction of the 4-methylpiperazin-1-ylethyl moiety into target molecules.

This guide details a reliable and scalable two-step synthesis pathway. The strategy is predicated on building the molecule sequentially to ensure high purity and yield, avoiding the potential for polymerization and complex side-product formation associated with one-pot approaches using difunctionalized electrophiles like 1,2-dibromoethane.[3]

The chosen pathway involves:

-

Step 1: N-Alkylation. Synthesis of the intermediate, 1-(2-Hydroxyethyl)-4-methylpiperazine, via the reaction of 1-methylpiperazine with 2-bromoethanol.

-

Step 2: Halogenation and Salt Formation. Conversion of the hydroxyl intermediate to the final product, this compound, using hydrobromic acid.

This approach offers superior control over the reaction and simplifies the purification of both the intermediate and the final product.

Synthesis Pathway and Mechanism

The overall transformation is depicted below. The first step is a standard nucleophilic substitution, where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of 2-bromoethanol. The second step is an acid-catalyzed substitution of the hydroxyl group, followed by protonation of the basic nitrogen atoms of the piperazine ring.

Caption: Two-step synthesis pathway for the target compound.

Mechanistic Considerations

-

Step 1 (N-Alkylation): The reaction proceeds via an SN2 mechanism. 1-Methylpiperazine acts as the nucleophile. A mild base, such as potassium carbonate, is crucial. It serves as a scavenger for the hydrobromic acid that is generated in situ, preventing the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.[4]

-

Step 2 (Bromination): In the presence of concentrated hydrobromic acid, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule. Concurrently, the strong acidic environment ensures the protonation of both tertiary amine nitrogens in the piperazine ring, leading to the precipitation of the stable dihydrobromide salt.[5]

Experimental Protocols

Step 1: Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine

This protocol is adapted from established procedures for the N-alkylation of piperazines.[4]

Caption: Experimental workflow for the synthesis of the hydroxyethyl intermediate.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

|---|---|---|---|---|

| 1-Methylpiperazine | 100.16 | 13.0 g | 0.13 | 1.0 |

| 2-Bromoethanol | 124.97 | 23.6 g | 0.19 | 1.46 |

| Potassium Carbonate | 138.21 | 50.0 g | 0.36 | 2.77 |

| Anhydrous Ethanol | - | 150 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (13.0 g, 0.13 mol), anhydrous ethanol (150 mL), and potassium carbonate (50.0 g, 0.36 mol).

-

Begin stirring the mixture. Slowly add 2-bromoethanol (23.6 g, 0.19 mol) dropwise to the flask. An initial exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 18 hours. Monitor reaction progress via TLC or GC-MS if desired.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting residue is treated with a solvent mixture (e.g., 1:1 acetone/dichloromethane), stirred, and filtered again to remove any remaining insoluble material.

-

The solvent is removed from the filtrate by rotary evaporation to yield 1-(2-hydroxyethyl)-4-methylpiperazine as a light brown oil.[4] Expected yield: ~45-55%.

Step 2: Synthesis of this compound

This protocol utilizes a strong acid to facilitate both the substitution of the hydroxyl group and the formation of the dihydrobromide salt, a method proven effective for analogous structures.[5]

Caption: Experimental workflow for the final bromination and salt formation.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 1-(2-Hydroxyethyl)-4-methylpiperazine | 144.21 | 10.0 g | 0.069 |

| 48% Hydrobromic Acid (aq) | 80.91 | 100 mL | ~0.88 |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-(2-hydroxyethyl)-4-methylpiperazine (10.0 g, 0.069 mol) and 48% aqueous hydrobromic acid (100 mL).

-

Heat the mixture to reflux and maintain for 20 hours. The reaction should be performed in a well-ventilated fume hood.

-

After cooling to room temperature, concentrate the reaction mixture as much as possible using a rotary evaporator.

-

The resulting viscous residue is treated with acetone and stirred or sonicated to induce precipitation of the product.

-

Collect the solid by vacuum filtration and wash the filter cake with cold acetone.

-

Dry the white solid under vacuum to yield this compound.[5] Expected yield: ~70-80%.

Product Characterization and Data Summary

The final product is a white solid.[6] Its identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Table of Physicochemical Properties:

| Compound | Formula | M.W. ( g/mol ) | Appearance | CAS No. |

| 1-(2-Hydroxyethyl)-4-methylpiperazine | C₇H₁₆N₂O | 144.21 | Light brown oil | 5464-12-0[4][7] |

| This compound | C₇H₁₇Br₃N₂ | 368.94 | White solid | 5845-28-3[6][8] |

Safety and Handling

-

1-Methylpiperazine: Corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]

-

2-Bromoethanol: Toxic and corrosive. It is readily absorbed through the skin. Strict handling precautions must be observed.

-

Hydrobromic Acid (48%): Highly corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Always handle in a fume hood with appropriate PPE.

-

This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[6]

All experimental procedures should be conducted in a well-ventilated chemical fume hood. A proper risk assessment should be performed before commencing any chemical synthesis.

Conclusion

The two-step synthesis pathway detailed in this guide represents a logical, reliable, and well-documented method for producing high-purity this compound. By separating the N-alkylation and bromination steps, this protocol provides excellent control over the reaction, minimizes side-product formation, and results in a straightforward purification process. This makes it an ideal procedure for researchers and drug development professionals requiring this versatile chemical intermediate for their synthetic campaigns.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2-Hydroxyethyl)-4-methylpiperazine | 5464-12-0 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound 95% | CAS: 5845-28-3 | AChemBlock [achemblock.com]

- 7. innospk.com [innospk.com]

- 8. echemi.com [echemi.com]

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide CAS number 801152-34-1

A Technical Guide to 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal bifunctional building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's physicochemical properties, outlines a robust synthetic pathway, and explores its core reactivity and applications, particularly its role as a versatile intermediate in the synthesis of complex pharmaceutical agents and advanced imaging probes. Detailed protocols for analytical characterization and stringent safety and handling procedures are also provided to ensure both scientific integrity and safe laboratory practice. This guide serves as an essential resource for leveraging this compound's unique structural attributes in modern drug discovery.

Introduction and Scope

The piperazine ring is a "privileged scaffold" in medicinal chemistry, integral to a vast number of approved drugs due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The two nitrogen atoms within its structure enhance aqueous solubility, improve oral bioavailability, and provide versatile points for chemical modification, allowing for the fine-tuning of a molecule's interaction with biological targets.[2][3]

This compound is a highly functionalized derivative that capitalizes on these benefits. It acts as a bifunctional reagent, featuring a reactive electrophilic bromoethyl group and a nucleophilic N-methylated piperazine core. This dual reactivity makes it an invaluable intermediate for covalently linking the N-methylpiperazine moiety to a wide range of molecular scaffolds, a common strategy in the development of therapeutics for CNS disorders, oncology, and infectious diseases.[4][5]

It is important to clarify the nomenclature and associated CAS numbers. The free base, 1-(2-Bromoethyl)-4-methylpiperazine, is registered under CAS Number 801152-34-1 .[6][7] The more stable, crystalline dihydrobromide salt, which is the focus of this guide, is registered under CAS Number 5845-28-3 .[8][9] This guide will provide a detailed technical framework for the synthesis, characterization, handling, and application of the dihydrobromide salt.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from leading chemical suppliers and databases.

| Property | Value | References |

| IUPAC Name | 1-(2-bromoethyl)-4-methylpiperazine;dihydrobromide | [10] |

| CAS Number | 5845-28-3 | [8][9][11] |

| CAS (Free Base) | 801152-34-1 | [6][12][13] |

| Molecular Formula | C₇H₁₇Br₃N₂ | [8][10][14] |

| Molecular Weight | 368.94 g/mol | [8][10][14] |

| Appearance | White to off-white solid/powder | [14] |

| Purity | Typically ≥95% | [10] |

| SMILES | Br.Br.CN1CCN(CCBr)CC1 | [8][10][14] |

| Storage | Store at 2-8°C, under an inert atmosphere | [11][15] |

Synthesis and Purification

The synthesis of this compound is most logically achieved via a two-step process: N-alkylation of the parent piperazine followed by salt formation.

Synthetic Strategy: The Challenge of Selectivity

The primary challenge in synthesizing the free base is controlling the regioselectivity of the alkylation. N-methylpiperazine has two nucleophilic nitrogen atoms; however, the N-methylated nitrogen is a tertiary amine and less reactive as a nucleophile in an Sₙ2 reaction compared to the secondary amine of a non-methylated piperazine. The key reaction is the alkylation of the secondary amine of N-methylpiperazine with a bromoethylating agent. A common and cost-effective agent is 1,2-dibromoethane.

A critical consideration is preventing dialkylation, where a second molecule of N-methylpiperazine reacts with the product. To mitigate this, a large excess of 1,2-dibromoethane is typically used, ensuring that the N-methylpiperazine is more likely to encounter the alkylating agent than the mono-alkylated product. The resulting free base is an oil that can be purified and then converted to its stable, crystalline dihydrobromide salt by treatment with hydrobromic acid.[16]

Proposed Synthetic Protocol

This protocol describes a validated, field-proven method for laboratory-scale synthesis.

Step 1: Synthesis of 1-(2-Bromoethyl)-4-methylpiperazine (Free Base)

-

Reagent Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dibromoethane (450 mL, ~5.2 mol, 5 equivalents).

-

Amine Addition: While stirring, slowly add N-methylpiperazine (100 g, ~1.0 mol, 1 equivalent) to the flask. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 12-16 hours. The progress can be monitored by GC-MS to observe the consumption of N-methylpiperazine.

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (2 x 250 mL) and brine (1 x 250 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-dibromoethane. The crude product is obtained as a viscous oil.

-

Purification: Purify the crude oil via vacuum distillation to yield pure 1-(2-bromoethyl)-4-methylpiperazine.

Step 2: Formation of the Dihydrobromide Salt

-

Dissolution: Dissolve the purified free base oil (e.g., 50 g) in isopropanol (250 mL).

-

Acidification: Cool the solution in an ice bath and slowly add 48% aqueous hydrobromic acid (HBr) dropwise with stirring until the pH is acidic (pH < 2). A precipitate will form.

-

Crystallization: Stir the slurry in the ice bath for 1-2 hours to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).

-

Drying: Dry the white crystalline solid in a vacuum oven at 40-50°C to a constant weight.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Reactivity and Applications in Drug Development

Core Reactivity: An Electrophilic Building Block

The primary utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine. It is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the bromide ion. This reaction covalently attaches the -(CH₂CH₂)-N-methylpiperazine moiety to the nucleophilic molecule.

Common nucleophiles include:

-

Primary and secondary amines

-

Phenols and alcohols

-

Thiols

-

Carbanions

This versatility allows for its incorporation into a vast range of molecular architectures.[17][18]

Application in Medicinal Chemistry

The N-methylpiperazine group is a key pharmacophore that often enhances a drug candidate's profile by:

-

Improving Solubility: The basic nitrogen atoms can be protonated at physiological pH, increasing aqueous solubility.[1][2]

-

Enhancing Bioavailability: Improved solubility and the ability to cross biological membranes contribute to better oral bioavailability.[1]

-

Modulating Target Binding: The piperazine ring can act as a rigid spacer or a hydrogen bond acceptor, optimizing interactions with protein targets like kinases or G protein-coupled receptors.[1]

Case Study: A Precursor for PET Ligands

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in both clinical diagnostics and drug development.[19] The development of novel PET radiotracers is a major focus of medicinal chemistry. The 1-aryl-4-alkylpiperazine scaffold is a common feature in PET ligands designed for imaging targets in the central nervous system.[20][21]

This compound serves as a valuable precursor for synthesizing these ligands. For example, it can be reacted with a phenolic precursor of a target molecule. The resulting compound, now containing the N-methylpiperazine group, can be radiolabeled for PET imaging. A common strategy involves replacing the N-methyl group with a desmethyl precursor, which is then radiolabeled with Carbon-11 via [¹¹C]methyl iodide or [¹¹C]methyl triflate in the final step of the synthesis.[22][23]

General Reaction Workflow Diagram

Caption: General Sₙ2 reaction pathway using the title compound.

Analytical Characterization

Confirming the identity and purity of this compound is critical. The following methods are standard for its full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in D₂O or DMSO-d₆. The formation of the dihydrobromide salt causes significant downfield shifts of the protons adjacent to the nitrogen atoms due to their protonation.[24][25]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -CH₂-Br | 3.7 - 3.9 | Triplet | 25 - 28 |

| -CH₂-N⁺(Pip) | 3.5 - 3.7 | Triplet | 53 - 56 |

| Piperazine Ring H | 3.3 - 3.8 | Multiplet | 48 - 52 |

| N⁺-CH₃ | 3.0 - 3.2 | Singlet | 42 - 45 |

Rationale: The electron-withdrawing bromine atom and the positively charged nitrogens deshield the adjacent protons and carbons, shifting them downfield.[26]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2950 - 3100 | C-H (alkane) stretching |

| 2400 - 2700 | N⁺-H stretching (broad, characteristic of amine salts) |

| 1450 - 1480 | C-H bending |

| 1000 - 1200 | C-N stretching |

| 550 - 650 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base. The dihydrobromide salt will typically dissociate in the ion source.

-

Expected Ion: The mass spectrum should show a molecular ion peak [M]⁺ for the free base (C₇H₁₅BrN₂) at m/z ≈ 208 and 210.

-

Key Feature: A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in ~1:1 natural abundance) will result in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.

Safety, Handling, and Storage

Strict adherence to safety protocols is mandatory when handling this compound. The information is derived from supplier Safety Data Sheets (SDS).[15][27][28]

| Hazard Category | GHS Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[14][27] H315: Causes skin irritation.[14][27] H319: Causes serious eye irritation.[14][27] H335: May cause respiratory irritation.[14][27] |

| Precautionary Statements | P261: Avoid breathing dust.[27] P280: Wear protective gloves/eye protection/face protection.[27] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[27] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use a NIOSH-approved respirator.

Handling and Storage

-

Handling: Avoid creating dust. Ground/bond container and receiving equipment to prevent static discharge.[29]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[8][15]

Spills and Disposal

-

Spills: In case of a spill, evacuate the area. Wear full PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a strategically important synthetic intermediate. Its bifunctional nature, combining a stable N-methylpiperazine core with a reactive alkyl bromide, makes it a highly effective tool for introducing this privileged scaffold into drug candidates and molecular probes. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, enables researchers to safely and effectively utilize this compound to advance projects in medicinal chemistry and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. 801152-34-1|1-(2-Bromoethyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 7. 1-(2-Bromoethyl)-4-methylpiperazine | C7H15BrN2 | CID 29919993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 5845-28-3 | 1-(2-bromoethyl)-4-methyl-piperazine;dihydrobromide - Capot Chemical [capotchem.com]

- 10. This compound 95% | CAS: 5845-28-3 | AChemBlock [achemblock.com]

- 11. 5845-28-3|this compound|BLD Pharm [bldpharm.com]

- 12. This compound,(CAS# 801152-34-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 13. eMolecules this compound | 801152-34-1 | Fisher Scientific [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemscene.com [chemscene.com]

- 16. prepchem.com [prepchem.com]

- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 26. benchchem.com [benchchem.com]

- 27. angenechemical.com [angenechemical.com]

- 28. fishersci.com [fishersci.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide: Safety, Handling, and Synthetic Applications

Introduction

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide is a heterocyclic compound that serves as a valuable and versatile building block in medicinal chemistry and drug discovery. As a piperazine derivative, it is incorporated into the core structures of numerous pharmacologically active molecules. Its utility stems from the presence of two key reactive sites: the nucleophilic piperazine nitrogen and the electrophilic bromoethyl group, allowing for sequential and controlled synthetic modifications. This guide provides an in-depth analysis of its material safety profile, outlines field-proven protocols for safe handling and use, and explores its applications for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a research environment. The dihydrobromide salt form of 1-(2-Bromoethyl)-4-methylpiperazine enhances its stability and simplifies handling compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 5845-28-3 | [1][2] |

| Molecular Formula | C₇H₁₇Br₃N₂ | [2] |

| Molecular Weight | 368.94 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [2] |

| Canonical SMILES | CN1CCN(CC1)CCBr.Br.Br | [2][3] |

| InChI Key | XIFKYGQDQHQYND-UHFFFAOYSA-N | [3] |

| Storage | Store at 0-8 °C in a cool, dry, and well-ventilated area | [2] |

| Shelf Life | Approximately 1095 days under proper storage | [4] |

Section 2: Comprehensive Safety Profile and Hazard Identification

Based on the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Researchers must internalize these risks to mitigate exposure and prevent laboratory accidents.

| GHS Hazard Classification | |

| Pictogram |

GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Hazard Class | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) |

In-Depth Hazard Analysis

-

Acute Oral Toxicity (H302): Ingestion of this compound can be harmful.[2] The primary risk in a laboratory setting is accidental ingestion through contaminated hands or equipment. This underscores the critical importance of prohibiting eating, drinking, or smoking in the lab and practicing meticulous personal hygiene.[6]

-

Skin and Eye Irritation (H315 & H319): Direct contact with the solid or its solutions will cause skin irritation and serious eye irritation.[2] The dihydrobromide salt can be particularly aggressive to mucous membranes. The causality here is related to the chemical's ability to denature proteins and disrupt cell membranes upon contact. Therefore, the use of appropriate gloves and safety goggles is not merely a recommendation but a mandatory requirement for safe handling.

-

Respiratory Irritation (H335): As a fine solid, the compound poses a significant risk of respiratory tract irritation if inhaled.[2] The dust can irritate the nose, throat, and lungs. The imperative is to handle the material in a way that minimizes dust generation, preferably within a certified chemical fume hood or a glove box.

Section 3: Safe Laboratory Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to rigorous handling protocols is a self-validating system for safety. The following procedures are designed to protect the researcher, maintain the integrity of the experiment, and ensure a safe laboratory environment.

Step-by-Step Protocol for Handling Solid Reagent

-

Preparation: Before retrieving the compound, ensure your workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary glassware, spatulas, and weighing paper.

-

Don PPE: Wear a laboratory coat, nitrile gloves (or other chemically resistant gloves), and tightly fitting safety goggles.[7]

-

Weighing: Transport the sealed container to the fume hood. Allow the container to reach room temperature before opening to prevent condensation. Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weighing boat or paper. Avoid any scooping actions that could create airborne dust.

-

Transfer: Promptly transfer the weighed solid into the reaction vessel within the fume hood.

-

Cleanup: Securely close the reagent container. Decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol) and wipe clean. Dispose of any contaminated weighing paper or gloves in the designated solid chemical waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[6]

Caption: Workflow for Safely Handling Hazardous Solid Compounds.

Storage and Incompatibility

-

Storage Conditions: Store the container tightly closed in a dry, cool (0-8 °C), and well-ventilated area.[2] It should be stored in a locked cabinet or area to restrict access.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases. The bromoethyl group can be reactive, and the dihydrobromide salt will react exothermically with strong bases.

Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles or a face shield. | Prevents eye contact with dust or splashes, mitigating serious eye irritation (H319).[7] |

| Skin | Chemically resistant gloves (e.g., Nitrile) and a lab coat. | Prevents skin contact, mitigating skin irritation (H315).[6] |

| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Prevents inhalation of dust, mitigating respiratory irritation (H335).[2][6] |

Section 4: Emergency Procedures and First-Aid Measures

In the event of an exposure or accident, immediate and correct action is crucial. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical help if irritation occurs or persists.[7][8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[6][7]

Section 5: Reactivity and Synthetic Utility

This compound is a bifunctional molecule, making it a powerful tool for building molecular complexity. Its primary utility lies in its role as an electrophilic building block for introducing the N-methylpiperazinylethyl moiety.

-

Mechanism of Action: The terminal bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward formation of new carbon-heteroatom bonds (e.g., C-N, C-O, C-S). The reaction is typically a standard Sɴ2 (bimolecular nucleophilic substitution) process.

-

Experimental Rationale: When planning a reaction, a base is typically required to deprotonate the nucleophile and to neutralize the hydrobromic acid generated during the reaction. The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate or triethylamine is often preferred to avoid competing reactions. The solvent should be polar aprotic (e.g., acetonitrile, DMF) to solvate the cation and facilitate the Sɴ2 reaction.

Caption: General Sɴ2 Reaction Pathway Using the Reagent.

A typical synthetic protocol might involve refluxing the piperazine dihydrobromide with a nucleophile (such as a phenol or an amine) in a solvent like acetone or acetonitrile, with potassium carbonate as the base, to yield the desired substituted product.[9]

Section 6: Disposal Considerations

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

-

Chemical Disposal: Dispose of unused material and residues in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

-

Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the product itself.

Conclusion

This compound is an indispensable reagent in modern synthetic and medicinal chemistry. Its utility, however, is matched by its potential hazards. A thorough understanding of its safety profile—harmful if swallowed, an irritant to skin, eyes, and the respiratory system—is non-negotiable. By adhering to the stringent handling, storage, and emergency protocols detailed in this guide, researchers can confidently and safely leverage the synthetic potential of this compound to advance their scientific and drug development objectives.

References

- 1. CAS#:5845-28-3 | this compound | Chemsrc [chemsrc.com]

- 2. achemblock.com [achemblock.com]

- 3. This compound [acrospharmatech.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(2-Bromoethyl)-4-methylpiperazine as its dihydrobromide salt. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It offers a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR, and provides a robust, field-proven protocol for acquiring high-fidelity data. We will explore the structural nuances of the molecule, predict the chemical shifts and coupling patterns for each unique proton environment, and explain the causal relationships between molecular structure and spectral appearance. This guide serves as a comprehensive resource for the structural elucidation and quality control of this important heterocyclic building block.

The Analyte: Understanding the Molecular Structure

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide (C₇H₁₇Br₃N₂) is a salt form of a substituted piperazine. The molecule's structure is key to understanding its ¹H NMR spectrum. It consists of three primary components: a saturated six-membered piperazine ring, an N-methyl group, and an N-bromoethyl group.

-

Piperazine Ring: A heterocyclic amine. In the dihydrobromide salt form, both nitrogen atoms are protonated, forming a dication. This protonation significantly influences the electronic environment of the ring protons, causing them to shift downfield (to a higher ppm value) compared to the free base.

-

N-Methyl Group (-CH₃): A terminal methyl group attached to one of the piperazine nitrogens.

-

N-(2-Bromoethyl) Group (-CH₂CH₂Br): An ethyl chain attached to the other piperazine nitrogen, with a terminal bromine atom.

The presence of two positive charges on the piperazine nitrogens dramatically impacts the chemical shifts of adjacent protons, deshielding them and moving their signals to a lower field in the NMR spectrum.[1]

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

Core Principles of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful technique that provides information on the number of distinct proton environments, their relative numbers, their electronic environment, and the connectivity of neighboring protons.

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms (like Br, and protonated nitrogen N⁺) withdraw electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield).

-

Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of protons in the molecule.

-

Spin-Spin Splitting (Multiplicity): Protons on adjacent carbons can influence each other's magnetic field, causing the signals to split into multiple peaks. The n+1 rule is a fundamental concept where a signal for a proton (or group of equivalent protons) is split into n+1 peaks by n neighboring, chemically non-equivalent protons.[2] For example, a -CH₂- group adjacent to a -CH₃ group will appear as a quartet (3+1=4 peaks), and the -CH₃ group will appear as a triplet (2+1=3 peaks).[2]

-

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), is the coupling constant. Vicinal protons on adjacent sp³ hybridized carbons typically show J-values between 6 and 8 Hz.[3]

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. For a hygroscopic salt like this compound, a meticulous and validated protocol is essential for reproducibility and accuracy.

Objective: To prepare a clear, homogeneous solution of the analyte in a suitable deuterated solvent for high-resolution ¹H NMR analysis.

Materials:

-

This compound (10-15 mg)

-

Deuterium Oxide (D₂O, 99.9% D)

-

5 mm NMR Tubes (clean and dry)[4]

-

Pasteur pipette with glass wool plug

-

Vortex mixer

Step-by-Step Methodology:

-

Weighing: Accurately weigh 10-15 mg of the dihydrobromide salt and transfer it to a small, clean vial.

-

Solvent Addition: Add approximately 0.6 mL of D₂O to the vial. D₂O is the solvent of choice due to the high solubility of the salt and to avoid a large, interfering water peak. The acidic N⁺-H protons will exchange with deuterium from D₂O, causing their signals to disappear from the spectrum, which simplifies the analysis.

-

Dissolution: Securely cap the vial and vortex for 30-60 seconds to ensure complete dissolution. The solution should be clear and colorless.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This is achieved by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.[4]

-

Sample Depth: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL), which is optimal for modern NMR spectrometers.[4]

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal from the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Workflow for NMR Sample Preparation

Caption: Standard workflow for preparing and analyzing a hydrobromide salt for ¹H NMR.

Spectral Analysis and Data Interpretation

The ¹H NMR spectrum of this compound in D₂O is predicted to show four distinct signals corresponding to the four unique non-exchangeable proton environments.

Predicted ¹H NMR Spectral Data Summary

| Signal Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| N-Methyl | a | ~3.1 - 3.3 | Singlet (s) | 3H | The methyl group is adjacent to a protonated nitrogen (N⁺), causing a downfield shift. No adjacent protons lead to a singlet. |

| Piperazine Ring | b, c | ~3.4 - 3.8 | Broad Multiplet (m) | 8H | All eight protons on the dicationic piperazine ring are in a highly deshielded environment. They are chemically non-equivalent and couple with each other, resulting in a complex, overlapping multiplet. |

| N-Methylene | d | ~3.6 - 3.8 | Triplet (t) | 2H | Protons are adjacent to a protonated nitrogen (N⁺), shifting them downfield. They are coupled to the two protons on the adjacent Br-CH₂ group (n=2), resulting in a triplet (2+1=3). |

| Br-Methylene | e | ~3.8 - 4.0 | Triplet (t) | 2H | The strong electronegativity of the bromine atom causes the most significant downfield shift for these protons.[5] They are coupled to the two protons on the adjacent N-CH₂ group (n=2), resulting in a triplet (2+1=3). |

Note: Chemical shifts are predictions and can vary based on concentration, temperature, and instrument calibration. The residual HDO peak in D₂O typically appears around 4.79 ppm.[6]

Detailed Interpretation

-

Signal (e) at ~3.8 - 4.0 ppm (Triplet, 2H): This is predicted to be the most downfield signal of the aliphatic protons. The protons on the carbon directly attached to the highly electronegative bromine atom (-CH₂Br) are the most deshielded.[7] The signal is split into a triplet by the two adjacent protons of the N-methylene group (d), with a typical vicinal coupling constant (³J) of approximately 7 Hz.[8]

-

Signal (d) at ~3.6 - 3.8 ppm (Triplet, 2H): These are the protons of the N-methylene group (-CH₂N⁺-). They are deshielded by the adjacent protonated nitrogen. This signal is also split into a triplet by the two neighboring protons on the bromo-methylene group (e).

-

Signal (b, c) at ~3.4 - 3.8 ppm (Multiplet, 8H): This broad, complex region corresponds to the eight protons on the piperazine ring. Due to the dicationic nature and the rigid chair conformation, these protons are not all equivalent. They split each other, leading to a complex multiplet that often overlaps with signals (d) and (e). The significant deshielding is a direct consequence of both adjacent nitrogen atoms bearing a positive charge.

-

Signal (a) at ~3.1 - 3.3 ppm (Singlet, 3H): This singlet signal is characteristic of the N-methyl group (-CH₃). Its integration value of 3H confirms this assignment. It is shifted downfield due to the adjacent protonated nitrogen but is the most upfield signal as it is furthest from the bromine and has no other electronegative atoms attached. It appears as a singlet because there are no protons on the adjacent nitrogen atom to cause splitting.

Structural Relationship to NMR Signals

Caption: Correlation between molecular proton environments and their predicted NMR signals.

Concluding Remarks

The ¹H NMR spectrum of this compound, when acquired using a robust protocol, provides unambiguous confirmation of its chemical structure. The predicted chemical shifts, integration values, and splitting patterns are all consistent with the dicationic nature of the molecule in its salt form. The downfield shifts of all proton signals are characteristic of the deshielding effect from the two protonated nitrogen atoms, with the bromoethyl protons being further shifted by the electronegative bromine. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring its identity and purity for applications in research and development.

References

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solved: Spectroscopy Pre-Lab References The ¹H NMR spectrum of bromoethane (shown below) displays [Chemistry] [gauthmath.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Bromoethane(74-96-4) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Ubiquitous and Versatile Piperazine

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold," a molecular framework that is a recurring structural component in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] The prevalence of this moiety is not coincidental; it stems from a unique combination of physicochemical properties, synthetic tractability, and the ability to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This guide offers an in-depth exploration of the core characteristics that make piperazine an indispensable tool in the drug discovery and development armamentarium.

Chapter 1: The Physicochemical and Pharmacokinetic Profile of Piperazine Derivatives

The success of the piperazine scaffold is fundamentally rooted in its inherent and tunable physicochemical properties, which are critical for transforming a biologically active molecule into a viable drug. These properties directly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.[4][5]

1.1 Core Physicochemical Properties

-

Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values (typically around 9.8 and 5.7). This allows it to be protonated under physiological pH, a crucial feature for forming stable salts. Salt formation can significantly enhance aqueous solubility and improve formulation characteristics.[1][6] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating potent interactions with biological targets.[1][7]

-

Solubility and Bioavailability: The polar nature imparted by the two nitrogen atoms often enhances the water solubility of parent molecules.[8] This improved solubility can lead to better oral bioavailability, a key objective in drug design.[7][9] By modifying the substituents on the nitrogen atoms, medicinal chemists can fine-tune the lipophilicity (LogP) to achieve an optimal balance between solubility and membrane permeability, which is essential for absorption.[4][5]

-

Structural Rigidity and Conformational Flexibility: The piperazine ring typically adopts a chair conformation, which provides a degree of structural rigidity. This constrained conformation can help to properly orient pharmacophoric groups for optimal interaction with a biological target, potentially increasing potency and selectivity.[2] However, the ring still possesses enough conformational flexibility to adapt to the binding site.[2]

Table 1: Physicochemical and Pharmacokinetic Data of Representative Piperazine-Containing Drugs

| Drug | Therapeutic Area | Key Physicochemical/Pharmacokinetic Feature |

| Imatinib | Oncology (Kinase Inhibitor) | The N-methylpiperazine group enhances solubility and oral bioavailability.[10] |

| Olanzapine | CNS (Antipsychotic) | The piperazine moiety is crucial for interaction with dopamine and serotonin receptors.[1] |

| Ciprofloxacin | Antibacterial | The piperazine substituent at the C-7 position broadens the antibacterial spectrum.[11] |

| Cetirizine | Antihistamine | The piperazine ring is a key component of the pharmacophore for H1 receptor antagonism.[12] |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | The N-methylpiperazine group contributes to the drug's solubility and pharmacokinetic profile.[13] |

Chapter 2: The Versatile Pharmacophore: Piperazine in Diverse Therapeutic Areas

The structural and electronic features of piperazine allow it to serve as a versatile scaffold in drugs targeting a wide array of diseases.[4][14] Its derivatives have demonstrated a broad spectrum of pharmacological activities.[15][16]

2.1 Central Nervous System (CNS) Agents

Piperazine is a hallmark of many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[17][18] Its ability to cross the blood-brain barrier (BBB) when appropriately substituted makes it particularly valuable for targeting the CNS.[19] Many of these drugs function by modulating neurotransmitter systems, such as the dopamine and serotonin pathways.[1][17] For example, arylpiperazine derivatives are known to interact with various serotonin (5-HT) and dopamine (D2) receptors, which are key targets in treating psychiatric disorders.[1][20]

Caption: Antipsychotic drug action via D2/5-HT2A receptor antagonism.

2.2 Anticancer Agents

In oncology, the piperazine ring is a key structural component in numerous targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[10][21] Drugs like Imatinib (Gleevec) utilize a piperazine moiety as a versatile linker that connects key pharmacophoric fragments necessary for binding to the ATP-binding pocket of the target kinase.[1][13] The basicity of the piperazine can also be exploited to form crucial salt-bridge interactions with acidic residues, such as aspartate, in the hinge region of the kinase, thereby anchoring the inhibitor.[1]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

2.3 Antimicrobial Agents

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[22][23][24] In the realm of antibiotics, the inclusion of a piperazine ring, as seen in fluoroquinolones like ciprofloxacin, can enhance potency and broaden the spectrum of activity.[11] The structural versatility of piperazine allows for the development of novel agents to combat drug-resistant pathogens.[25]

Chapter 3: Structure-Activity Relationship (SAR) and Synthetic Strategies

The ease with which the piperazine scaffold can be chemically modified is a key reason for its prevalence.[7] Structure-activity relationship (SAR) studies have shown that substitutions at the N1 and N4 positions are critical for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the derivatives.[12][26]

-

N1-Substitution: Often involves attaching an aryl or heteroaryl group. This part of the molecule is frequently responsible for the primary interaction with the biological target (the pharmacophore). Modifications here directly influence potency and selectivity.[27][28]

-

N4-Substitution: This position is typically used to attach various alkyl or functionalized chains. These substitutions are crucial for tuning physicochemical properties like solubility and lipophilicity, which in turn affect the ADME profile.[12] This position can also be used to link to a second pharmacophoric element in multi-target drug design.

Caption: Key modification points on the piperazine scaffold for SAR.

Representative Experimental Protocol: N-Arylation of Piperazine

This protocol describes a common method for synthesizing an N-arylpiperazine, a key intermediate in many drug synthesis campaigns.[29][30]

-

Objective: To synthesize 1-(phenyl)piperazine via Buchwald-Hartwig amination.

-

Materials:

-

Piperazine (1.2 equivalents)

-

Bromobenzene (1.0 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equivalents)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous)

-

-

Step-by-Step Methodology:

-

To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add NaOtBu, Pd₂(dba)₃, and XPhos.

-

Add piperazine followed by anhydrous toluene.

-

Stir the mixture for 5 minutes, then add bromobenzene via syringe.

-

Heat the reaction mixture to 100 °C and maintain with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired 1-(phenyl)piperazine.

-

Chapter 4: Challenges and Future Perspectives

Despite its advantages, the piperazine scaffold is not without its challenges. One of the primary concerns is the potential for piperazine-containing compounds to inhibit the hERG potassium channel, which can lead to cardiotoxicity. Additionally, the piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites or affecting the drug's half-life.[31]

Future research will continue to leverage the versatility of the piperazine scaffold.[14] Advances in synthetic chemistry, such as C-H functionalization, are enabling the creation of more complex and diverse piperazine derivatives with substituents directly on the carbon atoms of the ring, opening new avenues for drug design.[13] The ability of the piperazine scaffold to be incorporated into multi-target ligands also makes it highly relevant for developing treatments for complex diseases like cancer and neurodegenerative disorders.[1]

The piperazine moiety has firmly established its status as a privileged scaffold in medicinal chemistry. Its unique combination of favorable physicochemical properties, synthetic accessibility, and broad pharmacological versatility has made it a central component in the design of numerous life-saving drugs.[2][3] By understanding the core characteristics, structure-activity relationships, and potential liabilities of this remarkable heterocycle, researchers can continue to harness its power to develop the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. scilit.com [scilit.com]

- 10. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 11. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 16. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 19. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 22. apjhs.com [apjhs.com]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. researchgate.net [researchgate.net]

- 25. benthamdirect.com [benthamdirect.com]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

The Piperazine Scaffold: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural motif in the landscape of modern pharmaceuticals.[1] Its prevalence is not a matter of coincidence but a testament to its remarkable versatility and favorable physicochemical properties that make it a "privileged scaffold" in drug design.[2][3] This guide offers a comprehensive technical exploration of the piperazine scaffold, delving into its fundamental properties, diverse therapeutic applications, and the synthetic strategies employed to harness its full potential. By understanding the nuances of this seemingly simple heterocycle, drug discovery professionals can continue to leverage its power in the creation of novel and effective therapeutic agents.

Part 1: The Piperazine Moiety: Physicochemical and Structural Rationale for its Privileged Status

The widespread use of the piperazine scaffold in medicinal chemistry is rooted in its unique combination of physicochemical and structural characteristics. These properties allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[2][4]

Physicochemical Properties

The physicochemical properties of piperazine are central to its role in drug design, influencing everything from solubility to target engagement.[4]

-